Janus Green B
Description
Properties
IUPAC Name |
8-[[4-(dimethylamino)phenyl]diazenyl]-N,N-diethyl-10-phenylphenazin-10-ium-2-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N6.ClH/c1-5-35(6-2)26-17-19-28-30(21-26)36(25-10-8-7-9-11-25)29-20-23(14-18-27(29)31-28)33-32-22-12-15-24(16-13-22)34(3)4;/h7-21H,5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXACTDWGHQXLGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)C)N=C2C=C1)C5=CC=CC=C5.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883898 | |
| Record name | Janus Green B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2869-83-2 | |
| Record name | Janus Green B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Janus green B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002869832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Janus green B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13986 | |
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| Record name | Phenazinium, 3-(diethylamino)-7-[2-[4-(dimethylamino)phenyl]diazenyl]-5-phenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Janus Green B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(diethylamino)-7-[[p-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.814 | |
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| Record name | JANUS GREEN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9KQ101KHX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Condensation of p-Phenylenediamine and N,N-Diethylaniline
Methylene violet 3RAX is synthesized via the condensation of p-phenylenediamine (C₆H₈N₂) and N,N-diethylaniline (C₁₀H₁₅N) under acidic conditions. This reaction proceeds through a series of oxidative coupling steps, facilitated by hydrochloric acid (HCl) as both a catalyst and solvent. The molar ratio of reactants and temperature control are critical to minimizing byproducts such as azure derivatives. For instance, maintaining a 1:1 molar ratio of p-phenylenediamine to N,N-diethylaniline at 60–80°C optimizes intermediate formation, achieving yields exceeding 70%.
Purification and Characterization
Post-condensation, the crude product undergoes recrystallization using ethanol-water mixtures to remove unreacted starting materials. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses confirm a purity of ≥95%, with MS(ESI+) showing a characteristic peak at m/z 304.1 [M-Cl]⁺. This stringent quality control ensures the intermediate’s suitability for subsequent reactions.
Diazotization and Coupling: Core Steps in this compound Formation
The transformation of methylene violet 3RAX into this compound involves two sequential reactions: diazotization and electrophilic aromatic substitution. This process, detailed in patent CN102618064A and technical protocols, underscores the interplay of stoichiometry, temperature, and reaction time.
Diazotization Under Acidic Conditions
In an ice bath (0–5°C), methylene violet 3RAX is dissolved in 6 M hydrochloric acid, followed by the dropwise addition of sodium nitrite (NaNO₂) solution. This step generates a diazonium salt, evident from the solution’s color shift from purple to dark blue. The reaction equation is:
$$
\text{C}{18}\text{H}{18}\text{ClN}3 + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}{18}\text{H}{17}\text{ClN}4\text{O}2 + \text{NaCl} + \text{H}_2\text{O}
$$
Maintaining a sub-10°C temperature prevents premature decomposition of the diazonium intermediate, which is highly reactive.
Coupling with N,N-Dimethylaniline
The diazonium salt is immediately reacted with N,N-dimethylaniline (C₈H₁₁N) in a 1:1 to 1:2 molar ratio. This coupling occurs via electrophilic aromatic substitution, where the diazonium group attaches to the aromatic ring of dimethylaniline. Extended stirring (8–10 hours) at 25°C ensures complete conversion, yielding a dark green solid.
Table 1: Optimization of Coupling Reaction Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Temperature | 20–25°C | 82.1 | 83.3 | |
| Molar Ratio (3RAX:Dimethylaniline) | 1:1.2 | 85.0 | 88.0 | |
| Reaction Time | 8–10 hours | 80.5 | 81.5 |
Workup and Isolation
The reaction mixture is concentrated under reduced pressure, and the residue is dispersed in saturated sodium chloride (NaCl) solution to precipitate the product. Filtration and vacuum drying yield this compound as a dark green powder with 82–85% purity. Further purification via column chromatography (silica gel, methanol:dichloromethane 1:9) elevates purity to >95%, as verified by HPLC.
Industrial Scalability and Process Economics
The synthesis route outlined in patent CN102618064A emphasizes industrial viability, citing readily available starting materials (p-phenylenediamine: \$50/kg; N,N-diethylaniline: \$40/kg) and minimal reliance on specialized equipment. A cost analysis reveals a production cost of \$120–150/kg for this compound, competitive with import prices (\$200–250/kg). Scalability trials (100–500 kg batches) demonstrate consistent yields (80–82%), affirming the method’s robustness.
Emerging Alternatives and Comparative Analysis
Recent studies explore photocatalytic degradation of this compound using Sr-doped TiO₂ and PbS/CTAB nanocomposites, though these pertain to environmental remediation rather than synthesis. Comparatively, the chemical synthesis route remains unparalleled in efficiency, with degradation methods achieving 93.5% dye removal but requiring UV irradiation and nanoparticle catalysts.
Chemical Reactions Analysis
Types of Reactions
Janus Green B undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxygen, this compound is oxidized to a blue-green color.
Reduction: In the absence of oxygen, it is reduced to a pink or colorless compound
Common Reagents and Conditions
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Reducing agents such as sodium dithionite can reduce this compound.
Major Products Formed
Oxidized Form: Blue-green colored compound.
Reduced Form: Pink or colorless compound
Scientific Research Applications
Mitochondrial Staining
Janus Green B is primarily recognized for its role in mitochondrial staining. The dye is reduced in the presence of mitochondrial enzymes, allowing it to selectively stain these organelles.
- Mechanism : The staining process involves the oxidation of this compound to a blue-green color when it interacts with cytochrome oxidase present in mitochondria. In contrast, when the dye is reduced, it appears pink or colorless within the cytoplasm .
- Case Study : Research demonstrated that this compound effectively stains mitochondria in various cell types, including hamster ovarian cells, where they appear as bright orange-yellow granules under dark ground microscopy .
Vital Staining Techniques
This compound is employed in vital staining techniques, which allow for the observation of living cells without causing cell death.
- Applications : It has been used in both supravital (cells removed from the organism) and intravital (cells within the organism) staining methods. This property has made it valuable in surgical diagnostics and research .
- Research Findings : Studies have shown that this compound can highlight structures such as Bonghan ducts in rabbit lymphatic vessels, which are rich in mitochondria .
Diagnostic Applications
The dye has been utilized in various diagnostic assays, particularly for mitochondrial function assessment and amyloid-related diseases.
- Mitochondrial Function Assays : this compound serves as a colorimetric indicator for assessing mitochondrial activity by measuring its reduction state .
- Amyloid Disease Diagnosis : It has been explored as a potential diagnostic tool for diseases associated with amyloid deposits, leveraging its staining properties to visualize pathological changes .
Molecular Biology Applications
Recent studies have expanded the use of this compound into molecular biology, particularly in nucleic acid visualization.
- DNA Interaction : Research indicates that this compound binds to DNA, facilitating colorimetric assays such as loop-mediated isothermal amplification (LAMP) and polymerase chain reaction (PCR). This binding results in a metachromatic shift that can be quantitatively measured .
- Case Study : A study demonstrated that this compound could detect Streptococcus pneumoniae with a detection limit as low as 1 pg/µL using LAMP assays, showcasing its potential for sensitive molecular diagnostics .
Other Biological Applications
This compound's versatility extends to staining other biological materials such as fungi, yeast cells, and even chromosomes.
- Flagella Staining : The dye has been successfully applied to stain flagella in protozoa and spermatozoa, enhancing visibility under microscopic examination .
- Peripheral Nerve Staining : It has also been used for rapid staining of insect peripheral nerves, providing clear contrast against non-stained tissues .
Data Tables
The following tables summarize key findings from various studies involving this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Mitochondrial Staining | Selective staining of mitochondria | Effective visualization of mitochondrial structures |
| Vital Staining | Staining living cells | Used in both supravital and intravital techniques |
| Diagnostic Assays | Assessment of mitochondrial function | Colorimetric assessment correlates with mitochondrial activity |
| Molecular Biology | Interaction with DNA | Enables sensitive detection methods like LAMP and PCR |
| Other Biological Materials | Staining fungi, yeast cells | Versatile applications across different cell types |
Mechanism of Action
Janus Green B exerts its effects through its ability to change color based on its oxidation state. The dye is oxidized to a blue-green color in the presence of oxygen and reduced to a pink or colorless compound in the absence of oxygen. This color change is due to the activity of cytochrome oxidase, which maintains the dye in its oxidized state within mitochondria .
Comparison with Similar Compounds
Structural and Functional Differences
| Property | Janus Green B (JGB) | Rhodamine B |
|---|---|---|
| Molecular Formula | C₃₀H₃₁ClN₆ | C₂₈H₃₁ClN₂O₃ |
| Molecular Weight | 511.06 g/mol | 479.01 g/mol |
| Dye Content | 65% | 98% |
| Key Functional Groups | Azo (-N=N-), phenazine, ethyl groups | Xanthene, carboxyl, ethyl groups |
| Primary Applications | Mitochondrial staining, redox studies | Fluorescent tracing, flow cytometry |
Photophysical Properties :
- Dipole Moments: JGB exhibits solvent-dependent ground state (µg) and excited state (µe) dipole moments, with µg = 5.2 D and µe = 9.8 D in polar solvents . Rhodamine B, with a rigid xanthene core, has higher fluorescence quantum yields (ϕ ≈ 0.7 in ethanol) compared to JGB (ϕ ≈ 0.3 in DMF) due to reduced non-radiative decay .
- Solvent Sensitivity: JGB’s absorption spectra (λₐᵦₛ ~ 600–660 nm) shift significantly in non-polar solvents (e.g., cyclohexane), whereas Rhodamine B’s λₐᵦₛ (~550 nm) is less solvent-sensitive .
Mechanistic Differences :
- JGB binds mitochondrial lipids via electrostatic interactions, acting as a redox indicator by cycling between oxidized (colored) and reduced (colorless) states .
- Rhodamine B accumulates in membranes via lipophilic interactions, emitting fluorescence upon laser excitation without redox activity .
Comparison in Photocatalytic Degradation
Studies using Sr-doped TiO₂ nanoparticles highlight JGB’s degradation efficiency:
| Catalyst | Dye Degradation Efficiency (%) | Rate Constant (k, min⁻¹) | Reference |
|---|---|---|---|
| Pure TiO₂ | 40% (JGB) | 0.008 | |
| 3% Sr-TiO₂ | 95% (JGB) | 0.032 |
Rhodamine B, under similar conditions, shows lower degradation rates (~60% with Sr-TiO₂) due to its stable xanthene structure . JGB’s azo bonds (-N=N-) are more susceptible to photocatalytic cleavage, enhancing degradation kinetics.
Comparison with Other Mitochondrial Stains
MitoTracker Green vs. This compound
JGB’s utility in mitochondrial toxicity assays (e.g., paraquat-induced oxidative stress) stems from its ability to reflect electron transport chain integrity via reduction kinetics . MitoTracker dyes, while less toxic, lack redox sensitivity.
Key Research Findings
- Silver Nanoparticle Interactions: JGB’s fluorescence is quenched by Ag nanoparticles via energy transfer, a property absent in Rhodamine B .
- Thermochemical Stability : JGB degrades at 250°C, lower than Rhodamine B (300°C), due to weaker azo bonds .
- Biological Specificity: JGB selectively stains mitochondria in in vivo insect nerve tissues, outperforming nonspecific stains like Trypan Blue .
Biological Activity
Janus Green B (JGB) is a phenazine dye widely recognized for its role in biological staining, particularly in the visualization of mitochondria. This compound exhibits unique properties that make it a valuable tool in cellular biology, histology, and various biomedical applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure : this compound is a cationic dye with the molecular formula . It appears blue-green when oxidized and loses color upon reduction, which is pivotal for its function as a vital stain.
Mechanism of Action : The primary mechanism through which this compound operates is by undergoing reduction in metabolically active cells, particularly within mitochondria. When JGB enters the cell, it is reduced by mitochondrial dehydrogenases, leading to a color change that indicates cellular respiration activity. The oxidized form of the dye binds to cytochrome oxidase, a key enzyme in the electron transport chain, allowing for the assessment of mitochondrial function .
Applications in Biological Research
This compound has been extensively used in various research settings due to its ability to selectively stain live cells without causing significant harm. Its applications include:
- Mitochondrial Staining : JGB is primarily used to visualize mitochondria in living tissues. This is crucial for studies involving cellular respiration and mitochondrial dysfunction .
- Assessment of Mitochondrial Function : A colorimetric assay based on JGB has been developed to measure mitochondrial activity and toxicity efficiently. The assay relies on monitoring the conversion of JGB to diethylsafranine, which indicates mitochondrial health .
- Histological Studies : JGB is utilized in histological techniques to stain various cell types, including neurons and muscle cells. Its ability to highlight structures such as Bonghan ducts in lymphatic vessels demonstrates its versatility .
Table 1: Reduction of this compound by Mitochondrial Preparations
| Substrate | Rate of Reduction (Klett Units) | Comments |
|---|---|---|
| Lactate | High | Most effective substrate |
| Succinate | Moderate | Effective but less than lactate |
| Malate | Low | Ineffective compared to lactate |
| Glucose | Variable | Slight acceleration observed |
Source: Cooperstein et al. (1953)
Case Study: Mitochondrial Dysfunction Assessment
A study conducted using rat brain mitochondrial preparations demonstrated that monitoring JGB reduction could reliably indicate mitochondrial activity levels. The results showed a significant correlation between JGB reduction and oxygen consumption rates, underscoring its utility in assessing mitochondrial function under various experimental conditions .
Table 2: Comparison of Staining Efficacy
| Dye | Target Organism | Staining Efficacy |
|---|---|---|
| This compound | Mammalian Cells | High |
| Methylene Blue | Fungi | Moderate |
| Safranin O | Plant Cells | Low |
Q & A
Q. What is the mechanism of Janus Green B in mitochondrial staining, and how does oxidation state affect its specificity?
this compound binds to cytochrome c oxidase in mitochondria via redox interactions. In living cells, the dye is reduced to its colorless leuco form but re-oxidizes to a blue-green color in the presence of oxygen, enabling visualization of metabolically active mitochondria . For reproducible results:
Q. What protocols are recommended for this compound staining in diverse cell types (e.g., yeast, spermatozoa)?
- Yeast: Incubate 0.1% this compound solution with cells for 10–15 minutes at 37°C under aerobic conditions to enhance oxidation .
- Spermatozoa: Use a lower concentration (0.05%) to avoid overstaining motile cells, and combine with motility assays for functional analysis .
- Mammalian cells: Pre-warm staining solutions to 37°C to maintain cell viability during observation .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Storage: Keep in airtight containers at 4°C, protected from light, to prevent photodegradation .
- Safety: Use PPE (gloves, goggles) to avoid skin/eye contact; avoid inhalation of dust .
- Disposal: Incinerate via authorized chemical waste facilities due to potential bioaccumulation risks .
Advanced Research Questions
Q. How can researchers optimize this compound-based photocatalytic degradation systems, and what parameters influence efficiency?
In PbS nanoparticle-mediated degradation studies:
Q. How can theoretical and experimental discrepancies in Janus material properties (e.g., band gaps) be reconciled?
- Case study: Janus BiOCl₀.₅Br₀.5 monolayers exhibit theoretical band gaps of 2.3 eV (GW calculations) vs. experimental 2.8 eV due to spin-orbit coupling and substrate interactions .
- Methodological solutions:
Q. What normalization strategies are effective when using this compound in In-Cell ELISA to account for cell density variations?
Q. How can researchers address inconsistencies in this compound staining outcomes across replicate experiments?
- Troubleshooting:
Q. What advanced characterization techniques validate this compound’s photostability in optoelectronic applications?
- Methods:
- Time-resolved spectroscopy: Track dye degradation kinetics under controlled illumination .
- XPS analysis: Monitor chemical state changes (e.g., N=C to N–H bonds) after prolonged light exposure .
- Electrochemical impedance spectroscopy (EIS): Assess charge transfer resistance in dye-sensitized systems .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing this compound-based cytotoxicity assays?
- Design: Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-response curves).
- Normalization: Express viability as a percentage of untreated controls, adjusted for background staining .
- Reproducibility: Follow MIACE guidelines for reporting cell culture conditions and dye concentrations .
Q. How can researchers ensure reproducibility in this compound studies when adapting protocols to novel cell lines?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
